molecular formula C15H15NO4S B11128774 methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate

methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate

Cat. No.: B11128774
M. Wt: 305.4 g/mol
InChI Key: ATRPMNQYQCETRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is a synthetic organic compound featuring a carbamate group (-OCONH-), a sulfanyl (thioether) linkage, a 2-oxoethyl moiety, and aromatic substituents (2-furyl and 4-methylphenyl groups).

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl N-[2-(furan-2-yl)-1-(4-methylphenyl)sulfanyl-2-oxoethyl]carbamate

InChI

InChI=1S/C15H15NO4S/c1-10-5-7-11(8-6-10)21-14(16-15(18)19-2)13(17)12-4-3-9-20-12/h3-9,14H,1-2H3,(H,16,18)

InChI Key

ATRPMNQYQCETRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C(=O)C2=CC=CO2)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-furylcarbinol with 4-methylbenzenethiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate involves its interaction with specific molecular targets. The furan ring and sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety may also play a role in modulating biological pathways by interacting with neurotransmitter receptors or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes critical parameters of the target compound and its analogues:

Compound Name/ID Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Yield (%) Biological Activity/Notes
Target Compound* C₁₅H₁₅NO₄S† 321.35† Carbamate, sulfanyl, 2-furyl, 4-methylphenyl N/A N/A Hypothetical (based on analogues)
VM-4 C₂₄H₂₂N₂O₅ 418.15 Biphenyl, carboxamido, nitrate ester 131–134 57.15 Not specified
VM-6 C₂₃H₁₇F₃N₂O₅ 458.11 Trifluoromethyl, carboxamido, nitrate ester 127–129 48.02 Not specified
Methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}phenyl)carbamate C₁₆H₁₄ClNO₃S 335.80 Carbamate, sulfanyl, 4-chlorophenyl N/A N/A Not specified
N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-... C₂₃H₁₉Cl₂N₅O₂S 524.40 Furyl, sulfanyl, dihydropyridin N/A N/A Anti-inflammatory (2.9× nimesulide)
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₅H₂₄N₄OS₂ 476.62 Sulfanyl, triazole, acetamide N/A N/A Not specified

*Hypothetical data inferred from structural analogues.
†Calculated based on structural similarity.

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Aromatic Substituents :

    • The target compound’s 2-furyl group contrasts with VM-4 and VM-6’s biphenyl systems . The furyl ring’s electron-rich nature may enhance π-π stacking in biological targets, as seen in ’s anti-inflammatory dihydropyridin-carboxamide .
    • The 4-methylphenylsulfanyl group in the target compound differs from ’s 4-chlorophenylsulfanyl analogue. Chlorine’s electron-withdrawing effect could reduce solubility compared to the methyl group’s lipophilic contribution .
  • Functional Groups: The carbamate group in the target compound and ’s analogue may improve metabolic stability compared to VM-4/VM-6’s nitrate esters, which are prone to hydrolysis .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The sulfanyl linkage common to all compounds may enhance membrane permeability via lipophilicity but could also increase oxidation susceptibility .
    • Carbamate vs. Acetamide : Carbamates generally exhibit slower enzymatic degradation than amides, suggesting improved bioavailability for the target compound .
  • Thermal Stability :

    • VM-4 and VM-6’s melting points (~127–134°C) reflect crystalline stability influenced by biphenyl stacking and nitro/carboxamido groups. The target compound’s furyl and methylphenyl groups may lower melting points due to reduced symmetry .

Biological Activity

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furan ring : Contributes to its biological interactions.
  • Sulfanyl group : Enhances reactivity and potential binding with biological targets.
  • Carbamate moiety : Imparts stability and solubility.

Its molecular formula is C13H15NO3S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3\text{S}, with a molecular weight of 305.4 g/mol .

Antiviral Activity

This compound has shown promising antiviral properties. Preliminary studies indicate that it may inhibit viral replication by interacting with specific proteins involved in the viral life cycle. The presence of the furan ring enhances its interaction with biological targets, making it a candidate for the development of antiviral therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the incorporation of electron-donating groups may enhance cytotoxicity against cancer cells .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-(4-methylphenylsulfanyl)butanoateSimilar sulfanyl groupAnticancer properties
Ethyl 2-(5-bromofuran-2-yl)acetateContains furan ringAntiviral activity
N-(4-methoxyphenyl)acetamideAromatic substitutionAnalgesic effects

This table illustrates how this compound compares structurally and functionally with other compounds known for their biological activities .

In Vitro Studies

Several in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example, a study reported an IC50 value indicating significant cytotoxicity against A431 human epidermoid carcinoma cells .

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors that play pivotal roles in cell proliferation and viral replication. Molecular dynamics simulations have shown that it interacts primarily through hydrophobic contacts, suggesting a strong affinity for its biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.